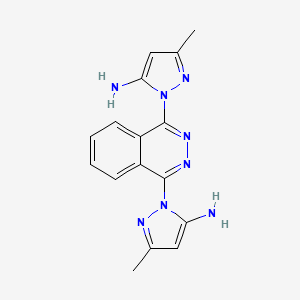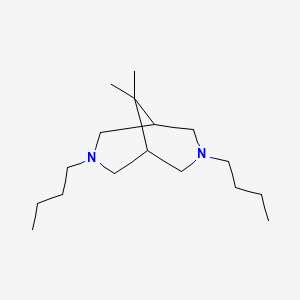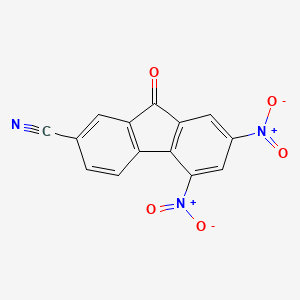
1,1'-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) is a complex organic compound that belongs to the class of heterocyclic compounds It features a phthalazine core linked to two pyrazole rings, each substituted with a methyl group and an amine group
Vorbereitungsmethoden
The synthesis of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and hydrazine.
Attachment of Pyrazole Rings: The pyrazole rings are introduced through a condensation reaction involving 3-methyl-1H-pyrazole-5-amine and the phthalazine core.
Analyse Chemischer Reaktionen
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., sodium hydroxide), and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antituberculosis agent.
Materials Science: Due to its unique structure, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound’s interaction with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) involves its interaction with specific molecular targets. In antimicrobial applications, the compound likely inhibits key enzymes or disrupts cellular processes in pathogenic microorganisms. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) can be compared with other similar compounds, such as:
Phthalazine Derivatives: Compounds like phthalazine-1,4-dione have shown similar biological activities, including antimicrobial and anticonvulsant properties.
Pyrazole Derivatives: Pyrazole-based compounds, such as 1H-pyrazolo[1,2-b]phthalazine-5,10-dione, also exhibit antimicrobial and antioxidant activities.
The uniqueness of 1,1’-(Phthalazine-1,4-diyl)bis(3-methyl-1H-pyrazol-5-amine) lies in its dual pyrazole substitution, which may enhance its biological activity and provide additional functionalization sites for further chemical modifications.
Eigenschaften
CAS-Nummer |
93433-37-5 |
|---|---|
Molekularformel |
C16H16N8 |
Molekulargewicht |
320.35 g/mol |
IUPAC-Name |
2-[4-(5-amino-3-methylpyrazol-1-yl)phthalazin-1-yl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C16H16N8/c1-9-7-13(17)23(21-9)15-11-5-3-4-6-12(11)16(20-19-15)24-14(18)8-10(2)22-24/h3-8H,17-18H2,1-2H3 |
InChI-Schlüssel |
OIRWRGZCYOORNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)N)C2=NN=C(C3=CC=CC=C32)N4C(=CC(=N4)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)


![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)

![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
